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Compound of Interest

Compound Name: CG-806

Cat. No.: B606623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the multi-kinase inhibitor CG-806 (aprotinib)

with other targeted therapies, based on published preclinical findings. The data herein is

summarized from independent research to offer a clear perspective on its mechanism of action

and anti-cancer activity.

Executive Summary
CG-806 is a potent oral inhibitor of FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase

(BTK), and Aurora kinases (AURK).[1][2][3][4] Preclinical studies have demonstrated its

superior efficacy in acute myeloid leukemia (AML) and mantle cell lymphoma (MCL) models

compared to other approved inhibitors.[3][5] Notably, CG-806 overcomes resistance

mechanisms associated with current FLT3 inhibitors and demonstrates a distinct mechanism of

action depending on the FLT3 mutational status of cancer cells.[1][3][6]

Data Presentation
Table 1: Comparative In Vitro Anti-Leukemia Activity of
CG-806
This table summarizes the half-maximal inhibitory concentrations (IC50) of CG-806 in various

AML cell lines and compares them to other FLT3 inhibitors.
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Cell Line FLT3 Status
CG-806
IC50 (nM)

Quizartinib
IC50 (nM)

Gilteritinib
IC50 (nM)

Midostaurin
IC50 (nM)

MOLM-14 FLT3-ITD ~1 >1 ~1 >10

MV4-11 FLT3-ITD ~1 >1 ~1 >10

Ba/F3-FLT3-

ITD
FLT3-ITD <1 ~1 Not Reported Not Reported

Ba/F3-

ITD/D835Y

FLT3-

ITD+TKD
~1 >10 ~1 Not Reported

THP-1 FLT3-WT ~5 >1000 >1000 >1000

Data synthesized from multiple preclinical studies.[1][2][4]

Table 2: Comparative Efficacy of CG-806 and Ibrutinib in
Mantle Cell Lymphoma (MCL)

Cell Line
Ibrutinib
Resistance

CG-806 IC50 (nM) Ibrutinib IC50 (nM)

Mino Parental <100 <100

Mino-R Ibrutinib-resistant <100 >1000

JeKo-1 Parental <100 <100

Z-138 Parental <100 <100

Data shows that CG-806 retains potency in ibrutinib-resistant MCL cell lines.[7]

Experimental Protocols
Cell Proliferation Assay
Cell proliferation was assessed using a colorimetric tetrazolium-based assay. Cells were

seeded in 96-well plates and treated with varying concentrations of CG-806 or other inhibitors

for 48-72 hours. The absorbance, proportional to the number of viable cells, was measured

using a microplate reader.[1][7]
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Apoptosis Assay
Apoptosis was determined by Annexin-V-FITC and propidium iodide (PI) staining followed by

flow cytometry. Cells were treated with the indicated doses of drugs for 24-48 hours, then

harvested, washed, and stained with Annexin-V-FITC and PI according to the manufacturer's

protocol. The percentage of apoptotic cells (Annexin V positive) was quantified.[1][7]

Immunoblotting
Cells were treated with drugs for the indicated times, and cell lysates were prepared. Proteins

were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary

antibodies against target proteins (e.g., p-BTK, p-FLT3, p-AURK, Mcl-1, Bcl-xL). After

incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using

an enhanced chemiluminescence detection system.[2][7]

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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CG-806 Mechanism of Action
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Caption: CG-806 mechanism in FLT3-mutated vs. FLT3-WT AML.

In FLT3-mutated AML, CG-806 inhibits both FLT3 and BTK, leading to G1 cell cycle arrest and

apoptosis.[1][3] In contrast, in FLT3 wild-type (WT) AML, CG-806 primarily inhibits Aurora

kinases, resulting in G2/M arrest and subsequent apoptosis.[1][3][4]
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Overcoming FLT3 Inhibitor Resistance
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Caption: CG-806 overcomes resistance via BTK and autophagy inhibition.

Resistance to FLT3 inhibitors in AML is often associated with the upregulation of autophagy

and increased phosphorylation of BTK.[2][4][6] CG-806's ability to co-target FLT3 and BTK,

while also inhibiting autophagy, allows it to overcome this resistance and induce apoptosis in

resistant cell lines.[2][4][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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